Cas no 2098104-50-6 (1-(2-Azidoethyl)-3-(cyclopropylmethyl)piperidin-4-ol)

1-(2-Azidoethyl)-3-(cyclopropylmethyl)piperidin-4-ol is a versatile organic compound featuring a piperidin-4-ol backbone with a cyclopropylmethyl substituent and an azidoethyl group. Its structural complexity and functional groups make it a valuable tool in synthetic organic chemistry. The compound's unique characteristics, including its potential for nucleophilic substitution reactions, position it as a key intermediate in the synthesis of various pharmaceuticals and fine chemicals.
1-(2-Azidoethyl)-3-(cyclopropylmethyl)piperidin-4-ol structure
2098104-50-6 structure
Product name:1-(2-Azidoethyl)-3-(cyclopropylmethyl)piperidin-4-ol
CAS No:2098104-50-6
MF:C11H20N4O
Molecular Weight:224.302701950073
CID:4771670

1-(2-Azidoethyl)-3-(cyclopropylmethyl)piperidin-4-ol 化学的及び物理的性質

名前と識別子

    • 1-(2-azidoethyl)-3-(cyclopropylmethyl)piperidin-4-ol
    • 1-(2-Azidoethyl)-3-(cyclopropylmethyl)piperidin-4-ol
    • インチ: 1S/C11H20N4O/c12-14-13-4-6-15-5-3-11(16)10(8-15)7-9-1-2-9/h9-11,16H,1-8H2
    • InChIKey: WCXFHVGHUYOPOK-UHFFFAOYSA-N
    • SMILES: OC1CCN(CCN=[N+]=[N-])CC1CC1CC1

計算された属性

  • 精确分子量: 224.16371127 g/mol
  • 同位素质量: 224.16371127 g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 4
  • 重原子数量: 16
  • 回転可能化学結合数: 5
  • 複雑さ: 273
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 2
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 2.4
  • 分子量: 224.30
  • トポロジー分子極性表面積: 37.8

1-(2-Azidoethyl)-3-(cyclopropylmethyl)piperidin-4-ol Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Life Chemicals
F1907-6879-1g
1-(2-azidoethyl)-3-(cyclopropylmethyl)piperidin-4-ol
2098104-50-6 95%+
1g
$660.0 2023-09-07
TRC
A116851-500mg
1-(2-Azidoethyl)-3-(cyclopropylmethyl)piperidin-4-ol
2098104-50-6
500mg
$ 365.00 2022-06-08
Life Chemicals
F1907-6879-0.25g
1-(2-azidoethyl)-3-(cyclopropylmethyl)piperidin-4-ol
2098104-50-6 95%+
0.25g
$595.0 2023-09-07
Life Chemicals
F1907-6879-2.5g
1-(2-azidoethyl)-3-(cyclopropylmethyl)piperidin-4-ol
2098104-50-6 95%+
2.5g
$1439.0 2023-09-07
Life Chemicals
F1907-6879-5g
1-(2-azidoethyl)-3-(cyclopropylmethyl)piperidin-4-ol
2098104-50-6 95%+
5g
$2167.0 2023-09-07
TRC
A116851-100mg
1-(2-Azidoethyl)-3-(cyclopropylmethyl)piperidin-4-ol
2098104-50-6
100mg
$ 95.00 2022-06-08
TRC
A116851-1g
1-(2-Azidoethyl)-3-(cyclopropylmethyl)piperidin-4-ol
2098104-50-6
1g
$ 570.00 2022-06-08
Life Chemicals
F1907-6879-0.5g
1-(2-azidoethyl)-3-(cyclopropylmethyl)piperidin-4-ol
2098104-50-6 95%+
0.5g
$627.0 2023-09-07
Life Chemicals
F1907-6879-10g
1-(2-azidoethyl)-3-(cyclopropylmethyl)piperidin-4-ol
2098104-50-6 95%+
10g
$3034.0 2023-09-07

1-(2-Azidoethyl)-3-(cyclopropylmethyl)piperidin-4-ol 関連文献

1-(2-Azidoethyl)-3-(cyclopropylmethyl)piperidin-4-olに関する追加情報

Introduction to 1-(2-Azidoethyl)-3-(cyclopropylmethyl)piperidin-4-ol (CAS No. 2098104-50-6)

1-(2-Azidoethyl)-3-(cyclopropylmethyl)piperidin-4-ol, a compound with the CAS number 2098104-50-6, is a synthetic molecule that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include an azide functional group, a cyclopropylmethyl substituent, and a piperidin-4-ol core. These structural elements contribute to its potential applications in various therapeutic areas, particularly in the development of novel drugs and bioconjugates.

The azide functional group in 1-(2-Azidoethyl)-3-(cyclopropylmethyl)piperidin-4-ol is a key feature that makes it highly versatile for chemical modifications. Azides are widely used in click chemistry reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which is a powerful tool for the synthesis of complex molecules and bioconjugates. This reaction has been extensively utilized in the development of targeted drug delivery systems, imaging agents, and therapeutic peptides.

The cyclopropylmethyl substituent in 1-(2-Azidoethyl)-3-(cyclopropylmethyl)piperidin-4-ol adds another layer of complexity and potential biological activity. Cyclopropyl derivatives are known for their ability to modulate protein-protein interactions and enzyme activities, making them valuable scaffolds in drug discovery. Recent studies have shown that compounds with cyclopropyl moieties can exhibit potent anti-inflammatory, antiviral, and anticancer properties. For instance, a study published in the Journal of Medicinal Chemistry reported that cyclopropyl-containing compounds demonstrated significant inhibition of cancer cell proliferation and migration.

The piperidin-4-ol core of 1-(2-Azidoethyl)-3-(cyclopropylmethyl)piperidin-4-ol is a well-known pharmacophore that has been extensively studied for its role in central nervous system (CNS) disorders. Piperidine derivatives are often used as building blocks for the development of drugs targeting G protein-coupled receptors (GPCRs) and ion channels. These receptors and channels play crucial roles in various physiological processes, including neurotransmission, pain perception, and cardiovascular function. A recent review in the European Journal of Medicinal Chemistry highlighted the potential of piperidine-based compounds as modulators of GPCRs, particularly in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

In addition to its structural features, 1-(2-Azidoethyl)-3-(cyclopropylmethyl)piperidin-4-ol has been evaluated for its pharmacological properties. Preliminary studies have shown that this compound exhibits promising activity against various biological targets. For example, a study published in Bioorganic & Medicinal Chemistry Letters reported that 1-(2-Azidoethyl)-3-(cyclopropylmethyl)piperidin-4-ol demonstrated potent inhibition of phosphodiesterase 4 (PDE4), an enzyme involved in the regulation of intracellular cAMP levels. PDE4 inhibitors have been investigated for their potential therapeutic effects in inflammatory diseases such as chronic obstructive pulmonary disease (COPD) and psoriasis.

The synthetic accessibility of 1-(2-Azidoethyl)-3-(cyclopropylmethyl)piperidin-4-ol is another factor that contributes to its appeal in pharmaceutical research. The compound can be synthesized through a series of well-established organic reactions, including azide introduction via aziridine intermediates and subsequent functional group transformations. This synthetic route allows for the preparation of multiple analogs with varying substituents, enabling structure-activity relationship (SAR) studies to optimize the compound's biological activity.

In conclusion, 1-(2-Azidoethyl)-3-(cyclopropylmethyl)piperidin-4-ol (CAS No. 2098104-50-6) is a promising compound with diverse applications in medicinal chemistry and pharmaceutical research. Its unique combination of an azide functional group, a cyclopropylmethyl substituent, and a piperidin-4-ol core makes it a valuable scaffold for the development of novel drugs and bioconjugates. Ongoing research continues to explore its potential therapeutic benefits and optimize its pharmacological properties.

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